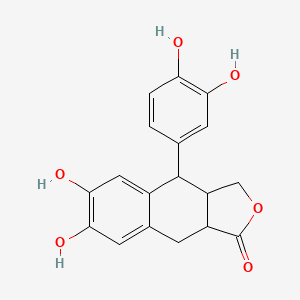

(22E,24R)-Stigmasta-4,22-dien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(22E,24R)-Stigmasta-4,22-dien-3-oneは、天然に存在するステロイド化合物です。植物や動物の細胞膜の必須成分であるステロールファミリーの一部です。この化合物は、特に海洋スポンジや特定の植物種に存在することで知られています .

準備方法

合成経路と反応条件

(22E,24R)-Stigmasta-4,22-dien-3-oneの合成は、通常、以下の手順を含みます。

出発物質: 合成は、通常、スティグマステロールなどのステロール前駆体から始まります。

酸化: 前駆体は、C-3位にケトン基を導入するために酸化されます。

異性化: 二重結合は、目的の(22E,24R)配置を得るために異性化されます。

工業生産方法

This compoundの工業生産は、その天然での豊富さのためにあまり一般的ではありません。 工業的に合成される場合、実験室合成と同様の手順に従いますが、より大規模に行い、より堅牢でスケーラブルな試薬や触媒を使用することがよくあります .

化学反応の分析

反応の種類

酸化: (22E,24R)-Stigmasta-4,22-dien-3-oneは、さらに酸化されてさまざまな酸化誘導体になる可能性があります。

還元: 還元反応は、ケトン基をアルコールに変換できます。

置換: この化合物は、特にC-3位で置換反応に関与することができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 水素化反応のための炭素上のパラジウム。

主要な生成物

酸化: 酸化ステロールを生成します。

還元: stigmast-4,22-dien-3-olを生成します。

科学研究アプリケーション

化学

化学において、this compoundは、他の複雑なステロイドやステロールを合成するための前駆体として使用されます。ステロール化学と反応を研究するためのモデル化合物として役立ちます。

生物学

生物学的に、この化合物は、細胞膜の構造と機能を研究する上で重要です。膜の流動性と透過性の役割を理解するのに役立ちます。

医学

医学では、this compoundは、抗炎症作用や抗癌作用など、潜在的な治療特性について研究されています。コレステロール代謝や心臓血管の健康における役割についても研究されています。

産業

科学的研究の応用

Chemistry

In chemistry, (22E,24R)-Stigmasta-4,22-dien-3-one is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying sterol chemistry and reactions.

Biology

Biologically, this compound is significant in studying cell membrane structures and functions. It helps in understanding the role of sterols in membrane fluidity and permeability.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its role in cholesterol metabolism and cardiovascular health.

Industry

Industrially, this compound is used in the production of steroid-based pharmaceuticals and as an additive in cosmetic formulations for its skin-beneficial properties .

作用機序

(22E,24R)-Stigmasta-4,22-dien-3-oneの作用機序には、細胞膜や酵素との相互作用が含まれます。膜の流動性と透過性を調節し、さまざまな細胞プロセスに影響を与えます。この化合物はまた、ステロイド代謝に関与する酵素と相互作用し、コレステロール合成や分解などの経路に影響を与えます .

類似化合物の比較

類似化合物

スティグマステロール: this compoundの合成における前駆体であり、類似の構造的特徴を共有しています。

コレステロール: 側鎖と官能基が異なるものの、同様の骨格を持つ別のステロールです。

エルゴステロール: 菌類に見られます。構造は似ていますが、二重結合の位置が異なります。

独自性

This compoundは、二重結合の特定の配置と、C-3位にケトン基が存在することによって独特です。この配置により、明確な化学的および生物学的特性が与えられ、特定の研究や産業用途に役立ちます .

類似化合物との比較

Similar Compounds

Stigmasterol: A precursor in the synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one, sharing similar structural features.

Cholesterol: Another sterol with a similar backbone but differing in the side chain and functional groups.

Ergosterol: Found in fungi, similar in structure but with different double bond positions.

Uniqueness

This compound is unique due to its specific double bond configuration and the presence of a ketone group at the C-3 position. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

特性

分子式 |

C29H46O |

|---|---|

分子量 |

410.7 g/mol |

IUPAC名 |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChIキー |

MKGZDUKUQPPHFM-PHEXLZNCSA-N |

異性体SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

正規SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)

![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)

![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)

![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)

![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)